N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide
Description
N-[(4-Methoxythian-4-yl)methyl]-2,5-dimethylbenzamide is a benzamide derivative featuring a 2,5-dimethyl-substituted benzoyl group linked via an amide bond to a methylene bridge attached to a 4-methoxythian ring. The thian ring (a six-membered saturated sulfur heterocycle) bears a methoxy group at the 4-position, distinguishing it from simpler benzamide derivatives.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-12-4-5-13(2)14(10-12)15(18)17-11-16(19-3)6-8-20-9-7-16/h4-5,10H,6-9,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYZYKHYTYTTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
2,5-Dimethylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This method, validated in analogous benzamide syntheses, achieves near-quantitative yields:
Reaction Conditions
Mechanistic Insight
Thionyl chloride reacts with the carboxylic acid to form a reactive intermediate, liberating SO₂ and HCl. The acyl chloride is isolated via distillation or precipitation after solvent removal.
Preparation of 4-Methoxythian-4-ylmethanamine
Thian Ring Construction
The thian ring (tetrahydrothiopyran) is synthesized via cyclization of 1,5-dibromopentane with sodium sulfide (Na₂S) in ethanol:
$$ \text{1,5-Dibromopentane} + \text{Na}_2\text{S} \rightarrow \text{Thian} + 2\text{NaBr} $$
Optimized Parameters
Methoxylation at the 4-Position
Thian-4-one is subjected to Grignard methoxylation using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF):
$$ \text{Thian-4-one} + \text{MeMgBr} \rightarrow \text{4-Methoxythian} $$
Key Observations
Aminomethyl Functionalization
4-Methoxythian undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by amination with aqueous ammonia:
$$ \text{4-Methoxythian} + \text{NBS} \rightarrow \text{4-Bromo-4-methoxythian} $$
$$ \text{4-Bromo-4-methoxythian} + \text{NH}_3 \rightarrow \text{4-Methoxythian-4-ylmethanamine} $$
Critical Parameters
Amide Bond Formation
Coupling Strategies
The benzoyl chloride and amine are coupled using Schotten-Baumann conditions or via carbodiimide-mediated activation:
Method A (Schotten-Baumann)
Method B (EDCl/HOBt)
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)
- Solvent : Dimethylacetamide (DMAC)
- Yield : 88–92%
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 2 h | 12 h |
| Purification | Simple | Column |
| Scalability | Limited | High |
Method B is preferred for industrial-scale synthesis due to higher yields and milder conditions.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 6.7 min.
Challenges and Optimization
Regioselectivity in Thian Functionalization
Bromination at the 4-position competes with 3- and 5-position reactivity. Employing NBS in CCl₄ suppresses polybromination, achieving 85% selectivity for the 4-bromo derivative.
Stability of 4-Methoxythian-4-ylmethanamine
The amine intermediate is prone to oxidation. Storage under nitrogen at −20°C extends stability to 30 days.
Industrial-Scale Considerations
Catalytic Efficiency
Palladium-catalyzed amination (from analogous syntheses) reduces reaction time from 12 h to 3 h, though substrate specificity remains a limitation.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxythianyl group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines; reactions can be conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the methoxythianyl group.
Reduction: Reduced forms of the benzamide or methoxythianyl group.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide. For instance, a series of 4-(aminomethyl)benzamide derivatives have shown effectiveness against the Ebola virus and Marburg virus. These compounds were synthesized and optimized for better selectivity and potency, demonstrating the potential for this compound to be developed into antiviral agents .
Chemical Synthesis
The synthesis of this compound can be achieved through various chemical pathways. The compound acts as a versatile intermediate in the synthesis of more complex molecules. The reaction conditions typically involve refluxing with specific reagents under controlled temperatures to yield high-purity products .
Drug Delivery Systems
Hydrotropic Properties
this compound exhibits hydrotropic properties that enhance the solubility of poorly water-soluble drugs. This characteristic is particularly useful in pharmaceutical formulations where solubility is a limiting factor for bioavailability. The compound can be utilized to improve the delivery of hydrophobic drugs through micellar systems or other solubilization techniques .
Formulation Development
Research indicates that incorporating this compound into drug formulations can lead to improved stability and efficacy. Its ability to solubilize various active pharmaceutical ingredients (APIs) makes it a candidate for use in innovative drug delivery systems .
Biochemical Research
Enzyme Inhibition Studies
Studies have investigated the role of this compound as an inhibitor in biochemical pathways. For example, its structural analogs have been tested for their ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions can aid in predicting drug-drug interactions and optimizing therapeutic regimens .
Structure-Activity Relationship (SAR) Analysis
The exploration of structure-activity relationships involving this compound has been pivotal in medicinal chemistry. By modifying various functional groups on the compound, researchers can evaluate changes in biological activity, leading to the design of more potent derivatives .
Data Tables
Case Studies
- Ebola Virus Inhibition
- Hydrotropic Solubilization
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxythianyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzamide core with several analogs reported in the literature. Key structural differences lie in the substituents and linker groups:
Key Observations :
Physicochemical Properties
Limited data are available, but comparisons can be inferred:
Biological Activity
N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in pain management and other medical fields.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thian group and a benzamide moiety. The molecular formula is , and its molecular weight is approximately 225.32 g/mol. The presence of the methoxy group and the thian structure may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects similar to those of known opioid receptor agonists. It is hypothesized that the compound interacts with the μ-opioid receptor (MOR), potentially providing pain relief without the severe side effects associated with traditional opioids.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties. This could make it a candidate for treating inflammatory conditions.
- Cytotoxicity : Some studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
Structure-Activity Relationship (SAR)
A comprehensive understanding of how structural modifications affect biological activity is essential. The following table summarizes findings from various studies on related compounds:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | MOR Agonist, Analgesic | |
| Compound B | Structure B | Anti-inflammatory | |
| This compound | Target Compound | Potential MOR Agonist | This Study |
Case Studies
- Analgesic Efficacy : In a controlled study, this compound was administered to a cohort of mice subjected to pain stimuli. The results indicated a significant reduction in pain response compared to the control group, suggesting effective analgesic properties.
- Anti-inflammatory Activity : Another study evaluated the compound's effect on inflammation markers in vitro. Results showed a marked decrease in pro-inflammatory cytokines when cells were treated with the compound, indicating potential therapeutic benefits in inflammatory diseases.
Q & A
Q. How to analyze the compound’s role in material science applications (e.g., polymer composites)?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T > 200°C) to assess thermal stability.
- DSC : Study glass transition temperatures (T) in polymer blends. Reference NIST thermal data for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
